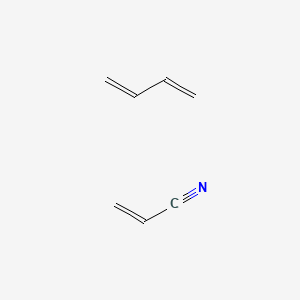
Methylphenylphosphinic chloride
Vue d'ensemble
Description
Methylphenylphosphinic chloride is a chemical compound with the molecular formula C7H8ClOP . It has an average mass of 174.565 Da and a monoisotopic mass of 174.000122 Da . It appears as a white to yellow crystalline solid or liquid .
Molecular Structure Analysis
The systematic name for Methylphenylphosphinic chloride is Methyl (phenyl)phosphinic chloride . Its structure can be represented by the SMILES notation CP(=O)(c1ccccc1)Cl .
Chemical Reactions Analysis
The aminolysis of methylphenylphosphinic chloride involves predominantly backside nucleophilic attack and predominantly frontside attack, with steric hindrance being the major factor determining reactivity and attack direction . The thermal degradation and degradation kinetics of similar compounds have been investigated via thermogravimetric analysis .
Physical And Chemical Properties Analysis
Methylphenylphosphinic chloride has a density of 1.2±0.1 g/cm3, a boiling point of 306.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 43.0±0.4 cm3, a polar surface area of 27 Å2, and a molar volume of 144.0±5.0 cm3 .
Applications De Recherche Scientifique
Stereochemical Properties in Chemical Reactions
Methylphenylphosphinic chloride exhibits interesting stereochemical behaviors in reactions. For instance, the acid-catalyzed methanolysis of methylphenylphosphinic amides shows a dependence on the nucleophilicity of the departing amine and the acidity of the reaction medium, leading to varying stereochemical outcomes. This process involves intricate mechanisms, possibly including nucleophilic catalysis by chloride ion and/or the formation of five-coordinated intermediates (Harger, 1977). In another related study, the presence of lithium chloride in these reactions caused some methyl methylphenylphosphinate to be formed with retention of configuration, suggesting the role of chloride ion as a nucleophilic catalyst (Harger, 1979).
In Complex Formation with Metal Ions
Methylphenylphosphinate complexes with various metal ions have been synthesized, suggesting potential applications in coordination chemistry. These complexes, such as those involving tri- and tetra-positive metal ions, may involve linear, ligand-bridged polymeric species based on infrared and magnetic data (Mikulski et al., 1981). Additionally, alkali metal methylphenylphosphinates have been produced by reacting alkali metal chlorides with methyl methylphenylphosphinate, with potential implications in the development of new materials or catalysts (Mikulski et al., 1981).
Reactions with Other Chemicals
Methylphenylphosphinic chloride also participates in various other chemical reactions. For instance, it has been involved in the synthesis of acid chlorides of methyl-, ethyl-, and phenyl-(β-chloroformylvinyl)phosphinic acid when reacted with β-chloroacrylic acid (Pudovik et al., 1972). This kind of reactivity highlights the potential of methylphenylphosphinic chloride in synthesizing novel organic compounds with specific functionalities.
Kinetic Studies
The kinetics and mechanisms of reactions involving methylphenylphosphinic chloride have been studied, such as in the pyridinolysis of methyl phenyl phosphinic chloride. These studies provide detailed insights into the reaction dynamics and could inform the development of more efficient chemical processes (Adhikary & Lee, 2011).
Applications in Chromatography
In chromatography, efforts to find safer alternative solvents to replace methylene chloride, a widely used solvent, have been explored. Research suggests that methylphenylphosphinic chloride could potentially play a role in identifying safer solvents for pharmaceutical manufacturing (Sharma et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
[chloro(methyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMQENOUJJKBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973185 | |
| Record name | Methyl(phenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylphenylphosphinic chloride | |
CAS RN |
5761-97-7 | |
| Record name | Methylphenylphosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005761977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl(phenyl)phosphinic chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(phenyl)phosphinoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)







